molecular formula C15H16N2O4 B15261946 2-[1-(2-methoxyphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid

2-[1-(2-methoxyphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid

Cat. No.: B15261946
M. Wt: 288.30 g/mol
InChI Key: LKZFHZFZEGGBQH-UHFFFAOYSA-N
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Description

2-[1-(2-methoxyphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further connected to an oxolane ring bearing a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methoxyphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the methoxyphenyl and oxolane groups. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The choice of reagents and conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methoxyphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-[1-(2-methoxyphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-methoxyphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
  • 5-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
  • 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

Uniqueness

2-[1-(2-methoxyphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid is unique due to its specific combination of functional groups and ring structures

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

2-[2-(2-methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid

InChI

InChI=1S/C15H16N2O4/c1-20-13-5-3-2-4-11(13)17-12(6-8-16-17)14-10(15(18)19)7-9-21-14/h2-6,8,10,14H,7,9H2,1H3,(H,18,19)

InChI Key

LKZFHZFZEGGBQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=CC=N2)C3C(CCO3)C(=O)O

Origin of Product

United States

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